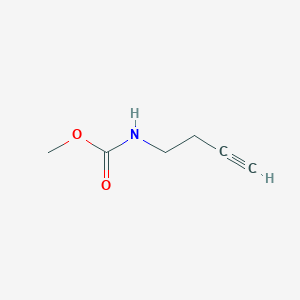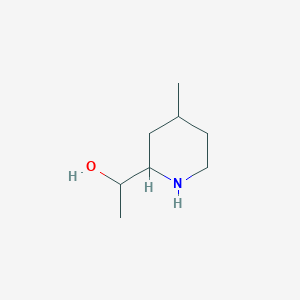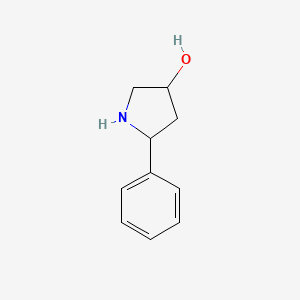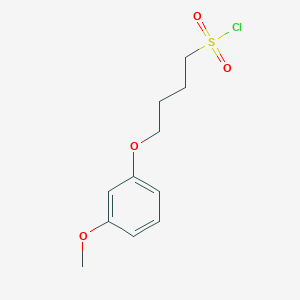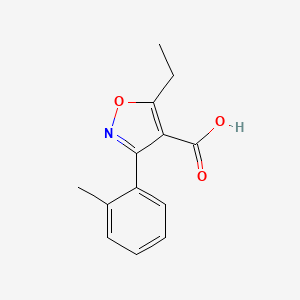
(5-甲基-1,3-噁唑-4-基)甲胺
描述
(5-Methyl-1,3-oxazol-4-yl)methanamine is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 5-position and a methanamine group at the 4-position.
科学研究应用
(5-Methyl-1,3-oxazol-4-yl)methanamine has several scientific research applications:
作用机制
Target of Action
The primary target of (5-Methyl-1,3-oxazol-4-yl)methanamine is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes .
Mode of Action
(5-Methyl-1,3-oxazol-4-yl)methanamine interacts with hCA II, acting as an isoform-selective inhibitor . This means it preferentially inhibits hCA II over other isoforms of the enzyme .
Biochemical Pathways
The inhibition of hCA II by (5-Methyl-1,3-oxazol-4-yl)methanamine affects various biochemical pathways. For instance, hCA II is known to be involved in the regulation of pH and fluid balance in various tissues . By inhibiting this enzyme, the compound can potentially influence these processes .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good bioavailability .
Result of Action
The inhibition of hCA II by (5-Methyl-1,3-oxazol-4-yl)methanamine can lead to changes at the molecular and cellular levels. For example, it may alter the pH balance within cells and tissues, affecting various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Methyl-1,3-oxazol-4-yl)methanamine. For instance, the compound’s activity may be affected by the pH of the environment . Additionally, the compound’s stability could be influenced by temperature and storage conditions .
生化分析
Biochemical Properties
(5-Methyl-1,3-oxazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, oxazole derivatives, including (5-Methyl-1,3-oxazol-4-yl)methanamine, have been shown to inhibit certain enzymes such as carbonic anhydrase, which is involved in crucial physiological processes . The interaction between (5-Methyl-1,3-oxazol-4-yl)methanamine and these enzymes typically involves binding to the active site, thereby inhibiting the enzyme’s activity.
Cellular Effects
(5-Methyl-1,3-oxazol-4-yl)methanamine affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in gene expression patterns . Additionally, (5-Methyl-1,3-oxazol-4-yl)methanamine can alter cellular metabolism by affecting the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of (5-Methyl-1,3-oxazol-4-yl)methanamine involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation. For instance, (5-Methyl-1,3-oxazol-4-yl)methanamine has been shown to inhibit carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its reaction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Methyl-1,3-oxazol-4-yl)methanamine can change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its activity. Long-term studies have shown that (5-Methyl-1,3-oxazol-4-yl)methanamine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression . The stability and degradation of this compound can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of (5-Methyl-1,3-oxazol-4-yl)methanamine in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as inhibiting specific enzymes or modulating signaling pathways. At high doses, (5-Methyl-1,3-oxazol-4-yl)methanamine can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels.
Metabolic Pathways
(5-Methyl-1,3-oxazol-4-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . The effects of (5-Methyl-1,3-oxazol-4-yl)methanamine on metabolic flux and metabolite levels can vary depending on the specific metabolic pathway involved.
Transport and Distribution
Within cells and tissues, (5-Methyl-1,3-oxazol-4-yl)methanamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, (5-Methyl-1,3-oxazol-4-yl)methanamine can accumulate in specific tissues or cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of (5-Methyl-1,3-oxazol-4-yl)methanamine can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (5-Methyl-1,3-oxazol-4-yl)methanamine may localize to the nucleus, where it can interact with transcription factors and influence gene expression . The specific localization of this compound can vary depending on the cell type and experimental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,3-oxazol-4-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the N-acylation of amino acids with carboxylic acids, followed by cyclodehydration of the resulting N-acylamino acids . This process can be facilitated by the addition of N,N-diethylaniline .
Industrial Production Methods
Industrial production methods for (5-Methyl-1,3-oxazol-4-yl)methanamine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
化学反应分析
Types of Reactions
(5-Methyl-1,3-oxazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .
相似化合物的比较
Similar Compounds
(5-Methyl-1,3-oxazol-2-yl)methylamine: This compound has a similar structure but differs in the position of the methanamine group.
(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine: This compound features an oxadiazole ring instead of an oxazole ring.
Uniqueness
(5-Methyl-1,3-oxazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
(5-methyl-1,3-oxazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-5(2-6)7-3-8-4/h3H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGLDCRFUVVQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056162-11-8 | |
| Record name | (5-methyl-1,3-oxazol-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




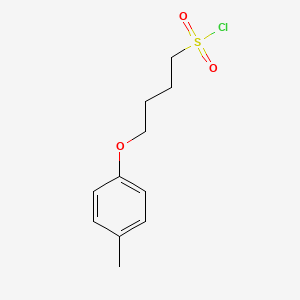
![4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride](/img/structure/B1426944.png)
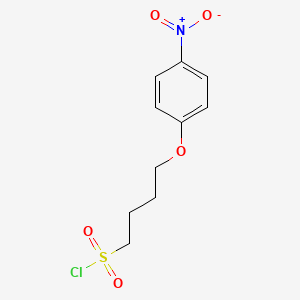
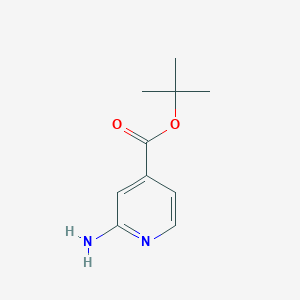
![[1-(2,4-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1426949.png)
